5-isothiocyanato-1H-pyrimidine-2,4-dione
Description
5-Isothiocyanato-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a central pyrimidine-2,4-dione (uracil) scaffold substituted with an isothiocyanate (-NCS) group at the 5-position. This functional group imparts unique reactivity and physicochemical properties, distinguishing it from other pyrimidine derivatives. The isothiocyanate group is known for its electrophilic nature, enabling reactions with nucleophiles (e.g., amines, thiols), which is critical in bioconjugation and drug design.
Properties
CAS No. |
7702-88-7 |
|---|---|
Molecular Formula |
C5H3N3O2S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-isothiocyanato-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3N3O2S/c9-4-3(7-2-11)1-6-5(10)8-4/h1H,(H2,6,8,9,10) |
InChI Key |
NFKMDNBGXPAUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N=C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-isothiocyanato-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with an isothiocyanate reagent. One common method includes the reaction of 5-amino-1H-pyrimidine-2,4-dione with thiophosgene under controlled conditions to introduce the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-isothiocyanato-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-isothiocyanato-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-isothiocyanato-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives
Physicochemical Properties and Stability
Solubility and Stability Trends:
- Hydrophilicity : Derivatives with hydroxyethyl substituents (e.g., compound 1 in ) show higher aqueous solubility due to hydroxyl-group hydration. In contrast, the isothiocyanate group’s hydrophobicity may reduce solubility but enhance membrane permeability.
- Thermal Stability : Acetoxy-substituted analogs (e.g., compound 3 ) are prone to hydrolysis under acidic/basic conditions, whereas the isothiocyanate group’s stability is pH-dependent, degrading in strongly alkaline environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
